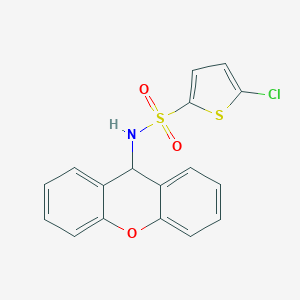![molecular formula C15H16ClNO4S2 B270641 2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B270641.png)
2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, also known as STS, is a compound that has been extensively studied for its potential applications in scientific research. This molecule has shown promise as a tool for investigating various biochemical and physiological processes, and its unique structure has led to a range of interesting findings.
Mécanisme D'action
2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is known to act as an inhibitor of monoamine oxidase A (MAO-A), an enzyme that plays a key role in the metabolism of various neurotransmitters. By inhibiting MAO-A, this compound can increase the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain, leading to a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter levels, the inhibition of oxidative stress, and the reduction of inflammation. Additionally, this compound has been shown to have potential neuroprotective effects, making it a promising tool for the study of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline as a research tool is its specificity for MAO-A, which allows for targeted investigation of the effects of MAO-A inhibition on various physiological and biochemical processes. However, one limitation of this compound is its relatively low potency compared to other MAO-A inhibitors, which can make it less effective in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on 2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, including its use in the study of neurological disorders such as Alzheimer's disease and depression, as well as its potential as a tool for investigating the role of monoamine oxidase in various physiological processes. Additionally, further research is needed to optimize the synthesis and potency of this compound, potentially leading to the development of new and more effective MAO-A inhibitors.
Méthodes De Synthèse
2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be synthesized using a variety of methods, including the reaction of 5-chloro-2-thiophenecarboxylic acid with N,N-dimethylformamide dimethyl acetal, followed by reaction with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. Other methods include the reaction of 5-chloro-2-thiophenecarboxylic acid with thionyl chloride, followed by reaction with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
Applications De Recherche Scientifique
2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been studied extensively for its potential use as a research tool in a variety of fields. Some of the most promising applications of this compound include its use as a tool for investigating the mechanisms of action of various drugs and compounds, as well as its potential use in the study of neurological disorders such as Parkinson's disease.
Propriétés
Formule moléculaire |
C15H16ClNO4S2 |
|---|---|
Poids moléculaire |
373.9 g/mol |
Nom IUPAC |
2-(5-chlorothiophen-2-yl)sulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C15H16ClNO4S2/c1-20-12-7-10-5-6-17(9-11(10)8-13(12)21-2)23(18,19)15-4-3-14(16)22-15/h3-4,7-8H,5-6,9H2,1-2H3 |
Clé InChI |
NEUOCSWNZZYJEF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)C3=CC=C(S3)Cl)OC |
SMILES canonique |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)C3=CC=C(S3)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(2-sulfanyl-1H-benzimidazol-1-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B270563.png)
![2-amino-6-benzyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B270565.png)
![8-[(4-phenylpiperazin-1-yl)sulfonyl]-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one](/img/structure/B270566.png)
![6H-[1,3]dioxolo[4,5-g][1,4]benzoxazin-7(8H)-one](/img/structure/B270568.png)
![[4-(4-Acetylpiperazin-1-yl)-3-methylphenyl]amine](/img/structure/B270569.png)
![6-[(dibenzo[b,d]furan-2-yloxy)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B270572.png)
![1-Benzoyl-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B270576.png)
![5-hydroxy-8,9-dimethoxy-2,4-dimethylbenzo[c][2,7]naphthyridine-1-carboxylate](/img/structure/B270577.png)

![1-(methylsulfonyl)-N-[4-(pyridin-4-ylmethyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270579.png)

![6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270581.png)
![N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270582.png)